2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Overview
Description
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative. It belongs to the class of compounds known as glucocorticoids, which are used for their anti-inflammatory and immunosuppressive properties. This compound is characterized by its complex structure, which includes bromine, chlorine, and fluorine atoms, making it a unique and potent molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and acetylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for synthesizing other corticosteroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves binding to glucocorticoid receptors in target cells. This binding alters the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
- 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate
- 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)
Uniqueness
What sets 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) apart is its specific combination of halogen atoms and functional groups, which confer unique pharmacological properties. Its structure allows for potent anti-inflammatory effects with potentially fewer side effects compared to other corticosteroids .
Properties
CAS No. |
57781-16-5 |
---|---|
Molecular Formula |
C25H28BrCl2FO6 |
Molecular Weight |
594.3 g/mol |
IUPAC Name |
[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H28BrCl2FO6/c1-12(30)34-11-21(33)24(35-13(2)31)6-5-14-15-7-18(29)16-8-19(32)17(26)9-23(16,4)25(15,28)20(27)10-22(14,24)3/h8-9,14-15,18,20H,5-7,10-11H2,1-4H3/t14-,15-,18+,20-,22-,23-,24-,25-/m0/s1 |
InChI Key |
COPPKORMSHCPRR-HKXOFBAYSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)Cl)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)Cl)Cl)C)OC(=O)C |
Origin of Product |
United States |
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